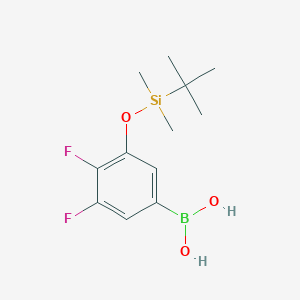

3-(T-Butyldimethylsilyloxy)-4,5-difluorophenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(T-Butyldimethylsilyloxy)-4,5-difluorophenylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butyldimethylsilyloxy group and two fluorine atoms. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(T-Butyldimethylsilyloxy)-4,5-difluorophenylboronic acid typically involves the following steps:

Formation of the Phenylboronic Acid Derivative: The initial step involves the preparation of a phenylboronic acid derivative through the reaction of phenylboronic acid with appropriate reagents.

Introduction of the Tert-Butyldimethylsilyloxy Group: The tert-butyldimethylsilyloxy group is introduced via silylation reactions, where tert-butyldimethylsilyl chloride is reacted with the phenylboronic acid derivative in the presence of a base such as triethylamine.

Fluorination: The final step involves the selective introduction of fluorine atoms at the desired positions on the phenyl ring. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors, precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(T-Butyldimethylsilyloxy)-4,5-difluorophenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenol derivatives.

Substitution: Substituted phenylboronic acid derivatives.

Aplicaciones Científicas De Investigación

3-(T-Butyldimethylsilyloxy)-4,5-difluorophenylboronic acid has several scientific research applications:

Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Medicinal Chemistry: The compound is utilized in the development of boron-containing drugs and bioactive molecules due to its ability to form stable complexes with biological targets.

Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, where the boronic acid group can act as a functional handle for further modifications.

Chemical Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving boron-containing compounds.

Mecanismo De Acción

The mechanism of action of 3-(T-Butyldimethylsilyloxy)-4,5-difluorophenylboronic acid is primarily based on its ability to undergo various chemical transformations. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The tert-butyldimethylsilyloxy group provides steric protection and enhances the stability of the compound, while the fluorine atoms contribute to its electronic properties, influencing its reactivity and interactions with molecular targets.

Comparación Con Compuestos Similares

Similar Compounds

3-(T-Butyldimethylsilyloxy)phenylboronic acid: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.

4,5-Difluorophenylboronic acid: Lacks the tert-butyldimethylsilyloxy group, leading to reduced steric protection and stability.

3-(T-Butyldimethylsilyloxy)-phenylboronic acid: Similar structure but without the fluorine atoms, affecting its chemical behavior.

Uniqueness

3-(T-Butyldimethylsilyloxy)-4,5-difluorophenylboronic acid is unique due to the combination of the tert-butyldimethylsilyloxy group and the fluorine atoms on the phenyl ring. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in organic synthesis, medicinal chemistry, and material science.

Actividad Biológica

3-(T-Butyldimethylsilyloxy)-4,5-difluorophenylboronic acid (CAS No. 2377609-56-6) is a boronic acid derivative that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This compound features a difluorophenyl group and a t-butyldimethylsilyloxy moiety, which may influence its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, highlighting research findings, case studies, and relevant data.

- Molecular Formula : C₁₂H₁₉BF₂O₃Si

- Molecular Weight : 288.17 g/mol

- Purity : ≥95%

- Appearance : Typically presented as a white to off-white powder.

- Storage Conditions : Recommended storage at 4-8°C in an inert atmosphere.

The biological activity of boronic acids generally involves their ability to form reversible covalent bonds with diols, particularly in sugars and other biomolecules. This characteristic can be exploited in various therapeutic applications, including:

- Protease Inhibition : Boronic acids can act as inhibitors of proteases by mimicking the transition state of peptide bonds, thus providing a pathway for drug design against diseases like cancer.

- Fluorescent Probes : Certain derivatives have been used as fluorescent probes for detecting specific proteins or cellular processes, particularly in neurodegenerative diseases.

Anticancer Activity

Research indicates that boronic acids, including derivatives like this compound, have shown promise in inhibiting tumor growth through various mechanisms:

- Proteasome Inhibition : Similar compounds have been effective in inhibiting the proteasome pathway, leading to increased apoptosis in cancer cells. For example, bortezomib, a well-known boron-containing drug, inhibits the proteasome and has been used successfully in treating multiple myeloma .

- Targeting Specific Pathways : The difluorophenyl group may enhance the selectivity of these compounds towards specific cancer cell types by interacting with unique cellular targets involved in tumor progression.

Case Studies

- In Vitro Studies : In vitro experiments demonstrated that boronic acid derivatives could inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, studies on similar compounds have shown significant cytotoxic effects against breast and prostate cancer cells .

- Fluorescence Imaging : Compounds structurally related to this compound have been utilized as fluorescent markers to visualize pathological processes such as neurofibrillary tangles associated with Alzheimer’s disease . This application underscores the versatility of boron compounds in both therapeutic and diagnostic contexts.

Data Table: Biological Activity Summary

Safety and Toxicology

Boron-containing compounds generally exhibit low toxicity profiles; however, caution is advised due to potential irritations (H315, H319) associated with skin and eye contact . Proper handling and storage conditions are essential to mitigate risks during laboratory use.

Propiedades

IUPAC Name |

[3-[tert-butyl(dimethyl)silyl]oxy-4,5-difluorophenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BF2O3Si/c1-12(2,3)19(4,5)18-10-7-8(13(16)17)6-9(14)11(10)15/h6-7,16-17H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDBQWJPHJPFJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)F)O[Si](C)(C)C(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BF2O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.